(1-(4-Chlorophenyl)cyclopentyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-(4-pyridin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2/c23-18-8-6-17(7-9-18)22(12-2-3-13-22)21(26)25-15-10-19(11-16-25)27-20-5-1-4-14-24-20/h1,4-9,14,19H,2-3,10-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZJOJMRAQUDJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)OC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-(4-Chlorophenyl)cyclopentyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structural formula is represented as follows:
This structure integrates a cyclopentyl group, a pyridine moiety, and a piperidine ring, contributing to its unique pharmacological properties.
Synthesis Methods
The synthesis of (1-(4-Chlorophenyl)cyclopentyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone typically involves several steps:
- Formation of Cyclopentyl Intermediate : The cyclopentyl group is synthesized from cyclopentene through halogenation.
- Pyridine Derivative Formation : Pyridine is reacted with appropriate halogenated compounds to introduce the oxy group.
- Piperidine Coupling : The piperidine derivative is formed by reacting the pyridine intermediate with piperidine under controlled conditions.
- Final Coupling Reaction : The final product is obtained through a coupling reaction that integrates the cyclopentyl and piperidine components.
The biological activity of this compound is attributed to its interaction with various molecular targets, including receptors and enzymes. It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in treating neurological disorders.
Pharmacological Effects
Research indicates that (1-(4-Chlorophenyl)cyclopentyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone exhibits several pharmacological effects:
- Antidepressant Activity : Demonstrated efficacy in animal models of depression, potentially through serotonin receptor modulation.
- Antinociceptive Properties : Exhibits pain-relieving effects in various pain models, indicating its potential in pain management therapies.
- Antimicrobial Activity : Preliminary studies suggest activity against certain bacterial strains, warranting further investigation into its antibacterial potential.
Case Studies and Research Findings
- Study on Antidepressant Effects :
- Antinociceptive Study :
- Antimicrobial Evaluation :
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological profile of (1-(4-Chlorophenyl)cyclopentyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone can be contextualized by comparing it to structurally or functionally related cannabinoid ligands. Below is a detailed analysis based on receptor binding, functional activity, and structural motifs:
Table 1: Key Pharmacological and Structural Comparisons
| Compound Name | CB1 Affinity (nM) | CB2 Affinity (nM) | Functional Activity | Structural Features |
|---|---|---|---|---|
| CP 55,940 | 2.6 | 3.7 | Full agonist | Bicyclic terpenoid, 1,1-dimethylheptyl chain |
| WIN 55212-2 | 62.3 | 3.3 | Partial agonist (CB2-biased) | Naphthalenylmethanone, morpholinylmethyl group |
| HU-210 | 0.73 | 0.22 | Full agonist | Dibenzopyran backbone, dimethylheptyl chain |
| Anandamide | 89 | 371 | Partial agonist | Ethanolamide of arachidonic acid |
| Rimonabant (SR141716A) | 12.4 | >10,000 | CB1 inverse agonist | Pyrazole-3-carboxamide, 4-chlorophenyl groups |
| Target Compound (Inferred properties) | Moderate | High | Potential CB2 agonist | Cyclopentyl-4-chlorophenyl, pyridinyloxy-piperidine |
Key Findings:
Structural Determinants of Selectivity: The 4-chlorophenyl group in the target compound is shared with rimonabant, a CB1-selective inverse agonist. However, rimonabant’s pyrazole core confers CB1 specificity, whereas the target’s pyridinyloxy-piperidine fragment may favor CB2 interactions, akin to WIN 55212-2’s morpholine group enhancing CB2 affinity .
Receptor Binding and Signaling: CB2-selective ligands like WIN 55212-2 and the target compound may avoid CB1-mediated side effects (e.g., neuropsychiatric effects) while retaining immunomodulatory benefits .
Functional Implications :
- The target compound’s structural hybridity—combining a chlorophenyl group (CB1-associated) with a pyridinyloxy-piperidine (CB2-associated)—may result in dual receptor modulation, similar to anandamide’s equipotency at CB1/CB2 .
- Competitive binding assays would be required to confirm whether it displaces CP 55,940 or WIN 55212-2, as seen in prior studies .
Q & A
Basic Research Question
- X-ray crystallography : Reveals dihedral angles between the chlorophenyl ring and piperidine/pyridinyloxy moieties (e.g., 51.6° and 89.5° in analogous structures), critical for assessing planarity and steric hindrance .
- NMR : ¹H and ¹³C NMR identify chemical environments (e.g., hydroxypiperidine protons at δ 3.5–4.0 ppm; aromatic protons at δ 7.2–8.1 ppm). 2D techniques (COSY, NOESY) confirm spatial proximity of substituents .
Methodological Insight : Combine crystallographic data with molecular dynamics simulations to predict bioactive conformations in solution .
How do structural modifications (e.g., substituent position on pyridine/piperidine) affect receptor binding affinity in related compounds?
Advanced Research Question
- SAR Studies : Replace pyridin-2-yloxy with bulkier groups (e.g., trifluoromethylphenyl) to enhance hydrophobic interactions with target receptors. For example, trifluoromethyl analogs showed improved binding to retinol-binding proteins .
- Bioisosteric replacements : Substituting chlorophenyl with fluorophenyl maintains electronegativity while altering metabolic stability .
Methodological Insight : Use in vitro binding assays (e.g., SPR, radioligand displacement) and docking studies (AutoDock Vina) to quantify affinity changes. Compare IC₅₀ values of analogs .
What analytical methods are recommended for assessing purity and stability under varying pH/temperature?
Basic Research Question
- HPLC : Reverse-phase C18 columns with methanol/water gradients (e.g., 65:35 methanol:buffer) achieve baseline separation of impurities. Monitor retention times (e.g., 9.5–11.6 min) and peak areas .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis products (e.g., cleavage of pyridinyloxy group) .
Methodological Insight : Validate methods per ICH guidelines. Use sodium 1-octanesulfonate buffers (pH 4.6) to enhance ionization in MS .
How can conflicting crystallographic data (e.g., dihedral angles) be reconciled with computational models?
Advanced Research Question
- Case Study : A compound with a 51.6° dihedral angle (X-ray) showed reduced activity compared to a 89.5° analog, suggesting steric clashes in binding pockets .
- Resolution Strategy : Perform DFT calculations (B3LYP/6-31G*) to compare gas-phase vs. solid-state conformations. Validate with variable-temperature NMR to assess flexibility .
What in vitro assays are suitable for evaluating biological activity against viral proteases?
Advanced Research Question
- SARS-CoV-2 Mpro inhibition : Use fluorescence resonance energy transfer (FRET) assays with Dabcyl-KTSAVLQ↓SGFRKM-E-Edans substrate. Compare IC₅₀ values to covalent inhibitors like ritonavir .
- Cellular toxicity : MTT assays on Vero E6 cells to determine CC₅₀ and selectivity indices .
Methodological Insight : Co-crystallize the compound with Mpro (PDB: 6LU7) to identify binding modes and guide optimization .
How does stereochemistry at the cyclopentyl-chlorophenyl junction influence pharmacological properties?
Advanced Research Question
- Enantiomer-specific activity : (R)-enantiomers of analogous compounds showed 10-fold higher affinity for cannabinoid receptors than (S)-forms due to complementary hydrogen bonding .
- Resolution : Chiral HPLC (Chiralpak AD-H column) or enzymatic resolution using lipases .
Methodological Insight : Circular dichroism (CD) spectroscopy and molecular docking (Glide) to correlate stereochemistry with target engagement .
What strategies mitigate synthetic challenges in introducing the pyridin-2-yloxy group?
Advanced Research Question
- Protecting groups : Temporarily protect piperidine nitrogen with Boc to prevent side reactions during SNAr. Deprotect with TFA post-coupling .
- Microwave-assisted synthesis : Reduce reaction times (30 min vs. 24 hrs) and improve yields by 15–20% .
Methodological Insight : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) and optimize equivalents of NaH as a base .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
